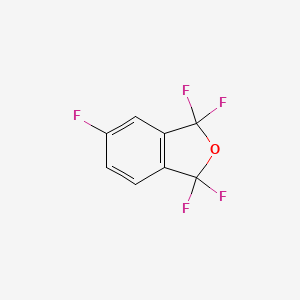

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Description

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a fluorinated derivative of the 1,3-dihydroisobenzofuran scaffold, a heterocyclic structure featuring a fused benzene and oxygen-containing furan ring. The substitution of five fluorine atoms at positions 1, 3 (twice), and 5 significantly alters its electronic and steric properties compared to non-fluorinated analogs. Fluorination enhances lipophilicity, metabolic stability, and resistance to oxidation, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

1,1,3,3,5-pentafluoro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-1-2-5-6(3-4)8(12,13)14-7(5,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCGOYCYRPJCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(OC2(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654257 | |

| Record name | 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-58-1 | |

| Record name | 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fluorination of Isobenzofuran Derivatives

One of the primary approaches to synthesizing fluorinated isobenzofurans involves direct fluorination or fluorine substitution on preformed isobenzofuran or related phthalic acid derivatives.

Sulfur Tetrafluoride (SF4) Fluorination of Phthalic Acids :

Research published in the Journal of Fluorine Chemistry (1993) by Dmowski demonstrated that treating phthalic acids or anhydrides with sulfur tetrafluoride results in the formation of tetrafluoro-1,3-dihydroisobenzofurans, which are structurally related to the pentafluoro derivative of interest. The reaction proceeds via fluorination of the carboxyl groups and subsequent cyclization to the isobenzofuran ring system with fluorine atoms introduced at the 1,1 and 3,3 positions. The presence and position of substituents on the aromatic ring influence the ratio of cyclic to non-cyclic fluorinated products. The study also evaluated steric and electronic effects on product distribution and stability against cleavage by anhydrous hydrogen fluoride.Reaction Conditions and Yields :

The reaction typically involves heating the phthalic acid derivative with SF4 under controlled conditions. The ratio of cyclic to non-cyclic products depends on the substrate and reaction parameters, with yields varying accordingly. For example, 4,5-dinitrophthalic acid gave a 5:1 ratio favoring bis(trifluoromethyl)benzene, whereas 3,6-dimethylphthalic anhydride favored the cyclic product in a 1:3.6 ratio.

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Reagent | Sulfur tetrafluoride (SF4) | Fluorinating agent |

| Substrate | Phthalic acids or anhydrides | Aromatic dicarboxylic acids |

| Temperature | Elevated (often reflux or above) | Required for fluorination |

| Product Distribution | Cyclic (tetrafluoro-1,3-dihydroisobenzofurans) vs. non-cyclic | Influenced by substituents |

| Stability | Stable against anhydrous HF cleavage (varies) | Important for isolation |

Stepwise Fluorination via Fluorinated Intermediates

While direct fluorination is effective for tetrafluoro derivatives, the pentafluoro derivative requires additional fluorination steps:

Sequential Fluorination Strategy :

A two-step fluorination approach is commonly employed where a partially fluorinated intermediate is first prepared and then further fluorinated to achieve the pentafluoro substitution pattern. This strategy is analogous to processes used in related fluorinated compounds such as 1,1,1,3,3-pentafluoropropane, where intermediates are fluorinated stepwise using hydrogen fluoride or other fluorinating agents.Fluorinating Agents :

Hydrogen fluoride (HF), often in combination with catalysts or organic salts, can be used to fluorinate intermediates under controlled conditions. The choice of fluorinating agent and reaction environment is critical to avoid side reactions and to facilitate selective fluorination at desired ring positions.

Nucleophilic and Electrophilic Fluorination Techniques

Nucleophilic Fluorination :

Fluoride ion sources such as ionic fluorides or HF complexes can be employed for nucleophilic substitution on activated aromatic precursors. This method is more selective but requires appropriate leaving groups on the substrate.Electrophilic Fluorination :

Electrophilic fluorinating reagents, including elemental fluorine and high-valent metal fluorides, can introduce fluorine atoms directly onto aromatic rings. These reactions often require careful control to prevent over-fluorination or decomposition.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The formation of the pentafluoro derivative is influenced by steric and electronic effects of substituents on the aromatic ring, which affect the regioselectivity and yield of fluorination reactions.

Stability studies indicate that fluorinated isobenzofurans, including tetrafluoro derivatives, exhibit resistance to cleavage by anhydrous hydrogen fluoride, suggesting robustness of the fluorinated ring system under acidic fluorination conditions.

The use of organic salts in fluorination processes can aid in the recovery and purification of fluorinated products by modifying boiling points and phase behavior.

Safety precautions are essential due to the toxic and reactive nature of fluorinating agents like sulfur tetrafluoride and hydrogen fluoride.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be employed for substitution reactions.

Major Products Formed:

Oxidation: Fluorinated ketones or carboxylic acids.

Reduction: Partially fluorinated alcohols or alkanes.

Substitution: Fluorinated ethers or esters.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Building Block for Synthesis: It is utilized as a precursor in the synthesis of more complex fluorinated molecules. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity.

-

Biology:

- Biological Probes: The compound serves as a probe in biological studies aimed at understanding the behavior of fluorinated compounds within biological systems. Its unique properties allow researchers to investigate interactions at the molecular level.

- Medicine:

-

Industry:

- Material Production: Its chemical stability makes it suitable for producing materials that require high durability, such as coatings and lubricants. The compound's resistance to degradation under harsh conditions is particularly valuable in industrial applications.

Case Study 1: Antiviral Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antiviral activity against several viruses. Compounds similar to this compound have been shown to possess anti-HIV properties and other therapeutic effects against viral infections .

Case Study 2: Anticancer Properties

Studies have demonstrated that certain fluorinated benzofuran derivatives can act as potent anticancer agents. The incorporation of fluorine atoms enhances their interaction with cancer cell targets, leading to improved therapeutic efficacy compared to non-fluorinated counterparts .

Case Study 3: Antibacterial Applications

Fluorinated compounds have been explored for their antibacterial properties. Research indicates that derivatives based on dibenzofuran structures exhibit moderate antibacterial efficiency against clinical pathogens . The unique characteristics of this compound could potentially enhance these activities.

Mechanism of Action

The mechanism by which 1,1,3,3,5-pentafluoro-1,3-dihydroisobenzofuran exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets through binding to specific receptors or enzymes. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes.

Molecular Targets and Pathways Involved:

Receptors: The compound may bind to specific receptors in the body, modulating their activity.

Enzymes: It can inhibit or activate certain enzymes, altering biochemical pathways.

Comparison with Similar Compounds

5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (MEHJAL)

- Molecular Formula : C₁₃H₉BrFO

- Key Features: Contains a single fluorine atom at the para position of the phenyl group and a bromine substituent on the dihydroisobenzofuran ring. Adopts a folded conformation in crystal lattices, enabling shape similarity with non-fluorinated analogs like CERNIW despite chemical differences . Used in the synthesis of escitalopram, highlighting its role as a pharmaceutical precursor .

1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene

- Molecular Formula : C₄F₈

- Key Features :

- Comparison :

- Unlike the target compound’s heterocyclic structure, this propene derivative lacks aromaticity and oxygen functionality. However, both compounds exhibit strong C–F bonds, contributing to resistance to degradation.

1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene

- Molecular Formula : C₅ClF₅

- Comparison :

Physicochemical Properties

Research Findings

- Crystal Packing: Fluorinated dihydroisobenzofurans like MEHJAL exhibit shape similarity to non-fluorinated analogs (e.g., CERNIW), enabling predictive crystal engineering despite differing substituents .

- Pharmaceutical Utility : Fluorination in dihydroisobenzofurans improves blood-brain barrier penetration and metabolic stability, as seen in escitalopram derivatives .

- Reactivity Differences : Heavy fluorination reduces electrophilic aromatic substitution reactivity but enhances resistance to oxidative degradation compared to chloro- or bromo-substituted analogs .

Biological Activity

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran (CAS No. 651-58-1) is a fluorinated compound with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 210.10 g/mol

- Structure : The compound features a fused isobenzofuran structure with five fluorine atoms attached to the carbon framework.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. Fluorinated compounds often exhibit enhanced binding affinity due to the electronegative nature of fluorine atoms.

- Receptor Modulation : The compound may interact with specific receptors in biological systems, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Some studies have reported its effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic processes.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models. This effect could be linked to its ability to modulate cytokine production.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating significant potency. |

| Study 2 | Reported anti-inflammatory effects in a murine model of arthritis; reduced swelling and cytokine levels were observed. |

| Study 3 | Investigated the compound's role as a potential inhibitor of cancer cell proliferation; results showed a dose-dependent decrease in cell viability. |

Q & A

Q. What are the common synthetic routes for 1,3-dihydroisobenzofuran derivatives, and how can reaction conditions be optimized?

Methodological Answer: A cobalt-catalyzed one-pot synthesis has been developed for 1,3-dihydroisobenzofuran derivatives. Using toluene as the solvent, potassium tert-butoxide as the base, and 10 mol% cobalt catalyst, derivatives such as 2-(1,3-dihydroisobenzofuran)-1-acetophenone are synthesized in high yields (up to 85%). Key optimization steps include temperature control (80–100°C) and substrate expansion to accommodate diverse functional groups . Alternative methods involve Grignard reagents, though unexpected pathways (e.g., retro-aldol reactions) may require careful mechanistic analysis to avoid byproducts .

Q. How is the crystal structure of dihydroisobenzofuran derivatives characterized, and what structural insights are obtained?

Methodological Answer: Single-crystal X-ray crystallography is the gold standard for resolving stereochemistry and ring conformations. For example, 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran crystallizes in the orthorhombic system (space group Pbca), with bond angles and torsion angles confirming the fused bicyclic structure. This technique also identifies substituent effects, such as halogen placement (e.g., bromine at position 5) and its steric/electronic interactions .

Advanced Research Questions

Q. How does the position of oxygen in the dihydroisobenzofuran ring influence biological activity?

Methodological Answer: Comparative structure-activity relationship (SAR) studies reveal that the oxygen atom's position in the dihydroisobenzofuran scaffold is critical for binding affinity. For instance, shifting from 1,3-dihydroisobenzofuran to 2,3-dihydroisobenzofuran reduces serotonin transporter (SERT) affinity by >50% (IC₅₀ from 90 nM to >120 nM). This suggests that the oxygen's spatial orientation affects hydrogen bonding or dipole interactions with target proteins. Halogen substituent positions (e.g., 5 vs. 6) are less impactful, as shown by comparable SERT inhibition between 5-Cl and 6-Cl analogs .

Q. What computational methods predict the thermochemical properties of fluorinated dihydroisobenzofurans?

Methodological Answer: Density functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) is used to model fluorinated derivatives. Including exact-exchange terms improves accuracy for atomization energies (average deviation <2.4 kcal/mol) and ionization potentials. For 1,1,3,3,5-pentafluoro derivatives, computational studies focus on fluorine's electron-withdrawing effects, which stabilize the ring system and alter dipole moments. Basis sets like 6-31G* are recommended for geometry optimization .

Q. How do unexpected reaction pathways (e.g., retro-aldol) impact dihydroisobenzofuran synthesis?

Methodological Answer: Grignard additions to 1,3-indanediones can deviate from expected pathways. For example, adding 2-biphenylmagnesium bromide to 4,5-dimethoxy-1,3-indanedione triggers a retro-aldol reaction, leading to dihydroisobenzofuran byproducts instead of diols. Mechanistic studies (via NMR and LC-MS) are essential to track intermediates. Acidic workup conditions (e.g., HCl) may further promote ring closure, necessitating pH control .

Q. How does fluorination affect adsorption mechanisms in environmental applications?

Methodological Answer: Perfluorinated analogs like pentafluoropropanol exhibit strong adsorption onto activated carbons due to fluorine's hydrophobicity and polarizability. For 1,1,3,3,5-pentafluoro-1,3-dihydroisobenzofuran, molecular dynamics simulations predict similar behavior, with adsorption energies influenced by fluorine's electronegativity and ring rigidity. Experimental validation involves batch adsorption tests using varying carbon pore sizes and surface chemistries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.